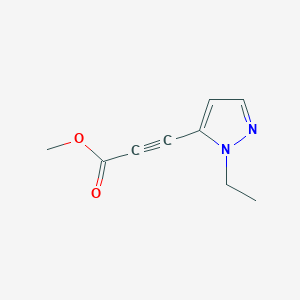
Methyl3-(1-ethyl-1H-pyrazol-5-YL)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting due to their structural properties and tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate typically involves the reaction of ethyl propiolate with 1-ethyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Scientific Research Applications
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological pathways . This interaction can result in various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate can be compared with other pyrazole derivatives, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of pharmaceuticals.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Known for its applications in medicinal chemistry.
1-Methyl-5-amino-1H-pyrazole: Utilized in the synthesis of heterocyclic compounds.
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate stands out due to its unique ester group, which allows for diverse chemical modifications and applications in various fields .
Biological Activity
Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique molecular structure that includes a pyrazole ring and a propiolate functional group, which contribute to its pharmacological potential. This article delves into the biological activities of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 178.19 g/mol
- Structural Features :
- Pyrazole ring with two nitrogen atoms.
- Ethyl substituent at position 1.
- Propiolate group at position 3.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate, can modulate inflammatory pathways. These compounds have shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study : A study demonstrated the efficacy of pyrazole derivatives in reducing inflammation markers in animal models, suggesting that Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate may exhibit similar effects .
Antimicrobial Activity
Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate has been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been explored. In vitro studies have shown that Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate can inhibit the proliferation of certain cancer cell lines.
Research Findings :
- A study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines, with an IC₅₀ value of approximately 25 µM .
The biological activity of Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
- Modulation of Signaling Pathways : It potentially affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Interaction with Cellular Targets : The pyrazole moiety can interact with various cellular receptors, influencing cellular signaling and metabolic pathways.
Comparative Analysis
To better understand the uniqueness of Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate within its chemical class, a comparison with related compounds is presented below:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-YL)propiolate | C₉H₉N₃O₂ | Moderate anti-inflammatory |
| Ethyl 3-(1-ethyl-1H-pyrazol-5-yloxy)propanoate | C₁₁H₁₃N₃O₃ | Antimicrobial activity |
| Methyl 3-(1-methylpyrazolyl)propanoate | C₉H₉N₃O₂ | Weak anticancer effects |
This table illustrates how structural variations influence biological activities, highlighting the potential of Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate as a candidate for further research .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(2-ethylpyrazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-8(6-7-10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |
InChI Key |
WTZYGLDIZWRPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















